molecular formula C22H22N4O6S B14095705 Benzyl 2-((4-amino-5-(3,4-dimethoxybenzamido)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetate

Benzyl 2-((4-amino-5-(3,4-dimethoxybenzamido)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetate

Cat. No.: B14095705
M. Wt: 470.5 g/mol
InChI Key: HHTHXAHOZRHCRJ-UHFFFAOYSA-N
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Description

Benzyl 2-((4-amino-5-(3,4-dimethoxybenzamido)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetate is a complex organic compound that belongs to the class of heterocyclic compounds. It features a pyrimidine ring, which is a six-membered ring containing two nitrogen atoms at positions 1 and 3. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 2-((4-amino-5-(3,4-dimethoxybenzamido)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetate typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyrimidine Ring: This can be achieved by the condensation of appropriate amines and carbonyl compounds under acidic or basic conditions.

    Introduction of the Benzamido Group: This step involves the reaction of the pyrimidine intermediate with 3,4-dimethoxybenzoyl chloride in the presence of a base such as triethylamine.

    Thioester Formation: The final step involves the reaction of the intermediate with benzyl 2-bromoacetate in the presence of a base like potassium carbonate to form the thioester linkage.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

Benzyl 2-((4-amino-5-(3,4-dimethoxybenzamido)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl or pyrimidine ring positions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted pyrimidines or benzyl derivatives.

Scientific Research Applications

Benzyl 2-((4-amino-5-(3,4-dimethoxybenzamido)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including anti-cancer and anti-inflammatory activities.

    Industry: Used in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of Benzyl 2-((4-amino-5-(3,4-dimethoxybenzamido)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetate involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Benzyl 2-(5-(ethoxycarbonyl)pyridin-2-yl)pyrimidine-5-carboxylate
  • 1,2,4-Triazole-containing compounds
  • 1H-1,2,3-Triazole analogs

Uniqueness

Benzyl 2-((4-amino-5-(3,4-dimethoxybenzamido)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetate is unique due to its specific structural features, such as the combination of a pyrimidine ring with a benzamido group and a thioester linkage. This unique structure contributes to its distinct chemical reactivity and potential biological activities, setting it apart from other similar compounds.

Properties

Molecular Formula

C22H22N4O6S

Molecular Weight

470.5 g/mol

IUPAC Name

benzyl 2-[[4-amino-5-[(3,4-dimethoxybenzoyl)amino]-6-oxo-1H-pyrimidin-2-yl]sulfanyl]acetate

InChI

InChI=1S/C22H22N4O6S/c1-30-15-9-8-14(10-16(15)31-2)20(28)24-18-19(23)25-22(26-21(18)29)33-12-17(27)32-11-13-6-4-3-5-7-13/h3-10H,11-12H2,1-2H3,(H,24,28)(H3,23,25,26,29)

InChI Key

HHTHXAHOZRHCRJ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NC2=C(N=C(NC2=O)SCC(=O)OCC3=CC=CC=C3)N)OC

Origin of Product

United States

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